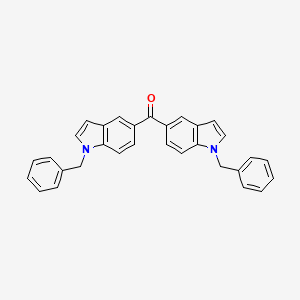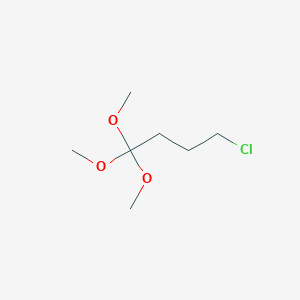
4-Chloro-1,1,1-trimethoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,1,1-trimethoxybutane is an organic compound with the molecular formula C7H15ClO3 and a molecular weight of 182.65 g/mol . It is characterized by the presence of a chloro group and three methoxy groups attached to a butane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-1,1,1-trimethoxybutane can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with hydrogen chloride in the presence of iron filler in a reinforced pipeline reactor . This process involves forced circulation reaction and reduced pressure rectification to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high material utilization rates and minimal waste generation. The use of advanced reactors and purification techniques helps in achieving high product yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,1,1-trimethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butane derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
4-Chloro-1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1,1,1-trimethoxybutane involves its interaction with specific molecular targets and pathways. The chloro group and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: Similar in structure but with a shorter carbon chain.
4-Chloro-1,1,1-trimethoxypropane: Similar structure with a different carbon chain length.
Uniqueness
4-Chloro-1,1,1-trimethoxybutane is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions makes it valuable in different scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H15ClO3 |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
4-chloro-1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15ClO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3 |
Clé InChI |
SNTPYFDTRCOGJX-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
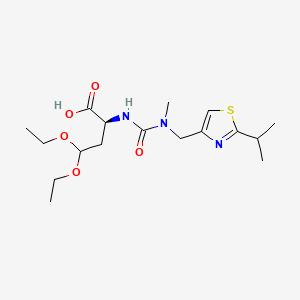
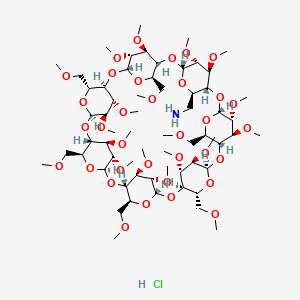
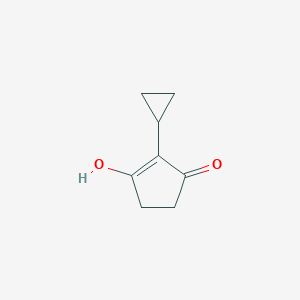
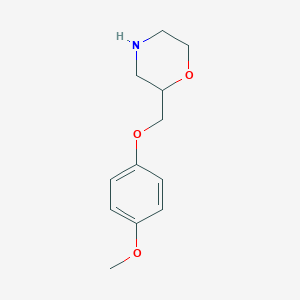
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
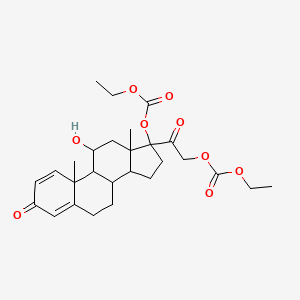
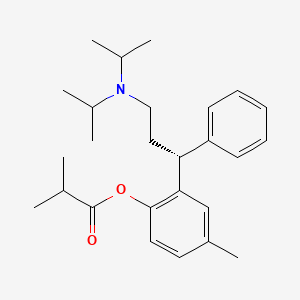
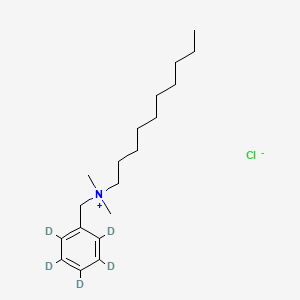
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
